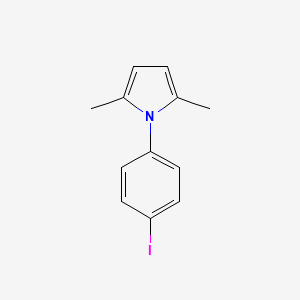

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Descripción

Contextual Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of natural and synthetic molecules. Within this extensive class, the pyrrole scaffold, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a fundamental structural unit. Its significance is underscored by its presence in vital biological molecules such as heme and chlorophyll, which are essential for respiration and photosynthesis, respectively.

The aromatic character of the pyrrole ring, arising from the delocalization of the nitrogen lone pair electrons, imparts it with unique reactivity, making it a valuable building block in organic synthesis. Pyrrole derivatives are key intermediates in the creation of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. Researchers are continually developing new synthetic methodologies to access functionalized pyrroles, highlighting their enduring importance in medicinal and organic chemistry.

Research Landscape of N-Arylated Pyrrole Systems

N-arylated pyrroles, where an aryl group is attached to the nitrogen atom of the pyrrole ring, represent a particularly important subclass of pyrrole derivatives. These compounds are integral to the development of a wide range of biologically active molecules and are considered privileged structures in drug discovery. The introduction of an aryl substituent on the pyrrole nitrogen can significantly influence the molecule's electronic properties, conformation, and biological activity.

The synthesis of N-aryl pyrroles is a focal point of extensive research. Classic methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary arylamine, remain highly relevant. wikipedia.org This method is valued for its efficiency and directness in forming the pyrrole ring. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Modern advancements in synthetic chemistry have also provided alternative and refined routes to N-arylated pyrroles. Transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as powerful tools for forming the C-N bond between the pyrrole nitrogen and an aryl halide. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches. The ongoing development of more efficient and environmentally benign catalytic systems for N-arylation continues to be an active area of investigation, reflecting the high demand for these versatile compounds in various scientific fields.

Detailed Research Findings on 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Recent research has demonstrated the successful synthesis of this compound through a mechanochemical Paal-Knorr reaction. This environmentally friendly approach involves the reaction of 2,5-hexanedione (B30556) with 4-iodoaniline (B139537) in a ball mill, utilizing the solid organic acid, citric acid, as a catalyst. researchgate.net This solvent-free method highlights a modern, greener approach to the synthesis of N-arylated pyrroles. The progress of the reaction and the identity of the product were confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

The following tables provide key chemical and spectral data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂IN |

| Molecular Weight | 297.13 g/mol |

| Appearance | White solid |

| Melting Point | 93-94 °C |

Data sourced from chemical literature.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹³C NMR (125 MHz, CDCl₃) δ | 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0 ppm |

| GC-MS (EI, 70 eV) m/z | 297 ([M]⁺) |

Spectral data from a study on efficient pyrrole synthesis. rsc.org

The presence of the iodo-substituent on the phenyl ring makes this compound a valuable intermediate for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at this position.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKGHWNVMDYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368034 | |

| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288608-09-3 | |

| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Established Synthetic Pathways

Established methods for the synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole predominantly rely on the formation of the pyrrole (B145914) ring through cyclocondensation or the construction of the C–N bond via cross-coupling reactions.

Paal-Knorr Cyclocondensation Reactions

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgacs.org For the target molecule, this involves the reaction of hexane-2,5-dione with 4-iodoaniline (B139537). acs.org This reaction is valued for its simplicity and efficiency, typically providing good yields of the desired N-substituted pyrrole. acs.org The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. acs.orgresearchgate.net

Traditional Paal-Knorr reactions often required harsh conditions, such as prolonged heating in strong acids, which could limit their applicability with sensitive substrates. acs.orgwikipedia.org Consequently, significant research has focused on optimizing reaction conditions through the use of various catalysts and solvent systems to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

A wide array of Brønsted and Lewis acids have been employed to catalyze the reaction. wikipedia.orgresearchgate.net Weak acids like acetic acid can accelerate the reaction, while neutral or weakly acidic conditions are generally favored to prevent the formation of furan (B31954) byproducts. acs.orgresearchgate.net Modern approaches have introduced heterogeneous and reusable catalysts. For instance, a mild and efficient synthesis of this compound has been reported using the metal-organic framework MIL-53(Al) as a catalyst under solvent-free conditions with sonication, achieving a 92% yield. acs.org Other catalysts such as silica (B1680970) sulfuric acid and various metal halides (e.g., FeCl₃, CaCl₂) have also proven effective. acs.orgresearchgate.net

The choice of solvent also plays a critical role. While traditional syntheses used organic solvents, recent developments have emphasized greener alternatives. Water has been successfully used as a medium for the Paal-Knorr reaction, offering an environmentally friendly and efficient option. organic-chemistry.org In one study, reacting various amines with hexane-2,5-dione in water at 100°C for just 15 minutes resulted in good to excellent yields. organic-chemistry.orgnih.gov Solvent-free conditions, often coupled with microwave irradiation or sonication, represent another significant advancement, minimizing waste and often accelerating the reaction. organic-chemistry.orgacs.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been reported as a unique solvent and reaction promoter that facilitates the synthesis of N-substituted aryl pyrroles without additional additives. wikipedia.org

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| MIL-53(Al) (5 mol%) | Solvent-free | Sonication, 60 min | 92% (for this compound) | acs.org |

| None | Water | 100°C, 15 min | Good to Excellent | organic-chemistry.org |

| Graphene Oxide (GO) | Not specified | Optimized temp. & time | High | wikipedia.orgnih.gov |

| None (promoter) | HFIP | Reflux | Moderate to Excellent | wikipedia.org |

| CATAPAL 200 (Alumina) | Not specified | 60°C, 45 min | 68-97% | researchgate.net |

The Paal-Knorr reaction is generally versatile, accommodating a wide range of primary amines, including aliphatic and aromatic variants. organic-chemistry.orglibretexts.org However, the electronic nature of substituents on the aromatic amine can influence reactivity. Studies have shown that both electron-donating and electron-withdrawing groups on the aryl amine can effectively drive the reaction to completion. nih.gov

Specifically for 4-iodoaniline, the iodine atom acts as an electron-withdrawing group via induction and a weak deactivator. Research into the kinetics of the Paal-Knorr reaction has shown that electron-withdrawing groups can have a positive effect on the rate of cyclization. researchgate.net One study investigating the effect of p-substituents on anilines found that a nitro group, a strong electron-withdrawing group, increased the reaction rate. researchgate.net This suggests that the reaction with 4-iodoaniline should proceed efficiently. While less nucleophilic aromatic amines can sometimes react more slowly or be less soluble in certain media like water, the Paal-Knorr condensation is generally robust enough to provide good yields with a broad scope of anilines. nih.govlibretexts.org

Metal-Catalyzed Coupling Approaches

An alternative established strategy involves forming the C–N bond between a pre-existing pyrrole ring and an aryl halide. These cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination, are powerful tools for synthesizing N-aryl heterocycles.

The Ullmann condensation, a copper-catalyzed reaction, can be used to couple 2,5-dimethylpyrrole with 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene. wikipedia.org Modern variations of this reaction have overcome the limitations of traditional Ullmann conditions (high temperatures, stoichiometric copper) by using soluble copper catalysts with supporting ligands, such as diamines. organic-chemistry.orgacs.org Copper(I) iodide (CuI) is a common catalyst, and the reaction can proceed under milder conditions than its historical counterparts. acs.orgresearchgate.net Ligand-free systems have also been developed, offering a simpler and more economical option for the N-arylation of pyrroles with aryl iodides. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for C–N bond formation. wikipedia.org This method allows for the coupling of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction could couple 2,5-dimethylpyrrole with 1,4-diiodobenzene. The versatility of the Buchwald-Hartwig reaction stems from the development of various generations of palladium catalysts and sterically hindered phosphine (B1218219) ligands (e.g., X-Phos), which allow for a broad substrate scope and high functional group tolerance under relatively mild conditions. wikipedia.orgbeilstein-journals.org

Emerging Synthetic Approaches

Recent innovations in synthetic methodology aim to improve efficiency, atom economy, and sustainability. For the synthesis of this compound, one-pot multicomponent reactions represent a significant step forward.

One-Pot Multicomponent Reaction Systems

One-pot reactions, where sequential transformations occur in a single reaction vessel, offer numerous advantages by reducing purification steps, saving time, and minimizing solvent waste. An emerging strategy for the synthesis of N-substituted 2,5-dimethylpyrroles involves a one-pot, two-step process starting from 2,5-dimethylfuran (B142691) (DF). beilstein-journals.org

In this approach, 2,5-dimethylfuran undergoes an acid-catalyzed ring-opening reaction in the presence of water to generate the key intermediate, hexane-2,5-dione, in situ. beilstein-journals.org Without isolation, a primary amine—in this case, 4-iodoaniline—is added to the mixture. The in situ-generated hexane-2,5-dione then undergoes a Paal-Knorr condensation with the amine to form the final product, this compound. This process is highly efficient, with water being the only co-product, leading to a very high carbon efficiency and a low E-factor (a measure of waste generated). beilstein-journals.org This strategy elegantly combines the generation of the diketone precursor and its subsequent cyclization into a single, streamlined operation. beilstein-journals.org

Sequential Propargylation/Amination/Cycloisomerization Protocols

The synthesis of N-aryl pyrroles through sequential reactions involving propargylic intermediates is a powerful strategy. While direct examples for this compound are not extensively detailed in the literature, the general methodology can be inferred from related syntheses. This approach typically involves the initial reaction of a propargyl derivative, followed by amination and a subsequent cycloisomerization event to form the pyrrole ring.

A related multistep cascade reaction involves the Sonogashira coupling of homopropargylic amines with aryl iodides. nih.gov This is followed by an intramolecular hydroamination and reductive elimination. nih.gov The resulting pyrroline (B1223166) intermediate can then be oxidized to yield the final pyrrole product. nih.gov Gold-catalyzed processes have also been shown to facilitate the cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, which proceeds after an initial propargylic substitution reaction to form furan derivatives, showcasing the versatility of propargylic intermediates in heterocyclic synthesis. mdpi.com

Oxidative Cross-Coupling Methods

Oxidative cross-coupling represents an efficient and atom-economical approach to constructing C-N bonds for the synthesis of N-aryl pyrroles. These methods often proceed through the direct functionalization of C-H and N-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org

A notable strategy involves a silver-mediated oxidative cross-coupling/cyclization of terminal alkynes with β-enamino esters. rsc.org This protocol provides a direct route to polysubstituted pyrroles. rsc.org Another significant advancement is the use of hypervalent iodine reagents to achieve metal-free oxidative cross-coupling reactions. jst.go.jp This approach has been successfully applied to the C–N cross-coupling of pyrroles with azoles, demonstrating a clean and facile method for N-functionalization under mild conditions. jst.go.jp Transition metals such as copper and palladium are also widely used to catalyze oxidative coupling reactions for pyrrole synthesis, often involving various oxidants, bases, and solvents. researcher.lifeeurekaselect.comresearchgate.net

| Method | Key Features | Catalyst/Reagent Example | Typical Substrates | Reference |

|---|---|---|---|---|

| Silver-Mediated C-H/C-H Oxidative Cross-Coupling | Direct C-H/C-H functionalization, high selectivity. | Silver salts | Terminal alkynes, β-enamino esters | rsc.org |

| Metal-Free Oxidative Cross-Coupling | Utilizes hypervalent iodine reagents, avoids toxic heavy metals. | Recyclable hypervalent iodine(III) reagents | Pyrroles, Azoles | jst.go.jp |

| Transition-Metal Catalyzed Oxidative Coupling | Versatile, applicable to a wide range of substrates. | Pd, Cu, Co, Ti complexes | Enamides, Alkynes, Diols, Primary amines | researcher.lifeeurekaselect.comresearchgate.net |

Catalytic Systems in the Synthesis of this compound Derivatives

The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound (like hexane-2,5-dione) with a primary amine (such as 4-iodoaniline), is the most direct method for synthesizing this compound. The efficiency of this reaction is heavily reliant on the choice of catalyst.

Brønsted Acid Catalysis

Brønsted acids are frequently employed as catalysts for the Paal-Knorr synthesis due to their ability to protonate the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the amine. A wide range of Brønsted acids have been utilized, including acetic acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com The combination of a Pd(0) catalyst and a Brønsted acid like benzoic acid has been reported for the intramolecular N-allylation of pyrroles with alkynes, showcasing a dual catalytic system for forming complex N-fused heterocycles. rsc.org Deep eutectic solvents (DESs) that possess both Brønsted and Lewis acidic sites have also emerged as green and efficient catalysts for the Paal-Knorr reaction. semanticscholar.org

Lewis Acid Catalysis (e.g., AgSbF₆)

Lewis acids offer an alternative catalytic approach by coordinating to the carbonyl oxygen atoms, thereby activating the dicarbonyl substrate. Silver(I) antimony hexafluoride (AgSbF₆) has been used to catalyze a formal [3 + 2] cycloaddition of vinylogous diazoesters and nitriles to produce polysubstituted pyrroles. acs.org Other Lewis acids, such as iron(III) chloride, have proven to be economical and practical catalysts for the Paal-Knorr condensation in water, allowing for the synthesis of N-substituted pyrroles under mild conditions. beilstein-journals.orgorganic-chemistry.org

Supported Catalysts (e.g., MIL-53(Al), Magnetic Nanoparticle-Supported Systems)

To enhance catalyst recovery and reusability, heterogeneous supported catalysts are increasingly favored.

MIL-53(Al): This aluminum-based metal-organic framework (MOF) has been identified as a highly efficient and reusable heterogeneous catalyst for pyrrole synthesis. nih.govrsc.org Its porous structure contains both Brønsted (OH sites) and Lewis (Al³⁺ sites) acid centers, which contribute to its catalytic activity. nih.gov Notably, the synthesis of this compound from 4-iodoaniline and hexane-2,5-dione has been successfully achieved using MIL-53(Al) as a catalyst under solvent-free sonication, affording high yields in a short reaction time. nih.govrsc.org The catalyst can be recovered and reused multiple times without a significant loss in activity. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 4-Iodoaniline | Hexane-2,5-dione | MIL-53(Al) (5 mol%) | Solvent-free, Ultrasonic irradiation, 60°C, 25 min | 95% |

Magnetic Nanoparticle-Supported Systems: Magnetic nanoparticles (MNPs) serve as excellent supports for catalysts due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnet. tandfonline.comresearchgate.netresearchgate.net Various catalytically active species, including acids and metal complexes, have been immobilized on MNPs for pyrrole synthesis. beilstein-journals.orgtandfonline.comiau.ir For instance, a sulfonic acid-functionalized magnetic nanoparticle catalyst (Fe₃O₄@L-proline@SO₃H) has been used for the synthesis of N-substituted pyrroles under solvent-free conditions at room temperature. tandfonline.com These systems offer a green and efficient strategy for synthesizing pyrrole structural fragments. tandfonline.comresearchgate.net

Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are recognized for their mild oxidizing properties and low toxicity, presenting an environmentally benign alternative to heavy metal reagents. jst.go.jpchim.it These reagents have been instrumental in the synthesis of a diverse range of heterocyclic compounds, including pyrroles. chim.it

In pyrrole synthesis, hypervalent iodine reagents can mediate tandem dimerization/cyclocondensation reactions. dovepress.comresearchgate.net For example, PIFA has been used to achieve the synthesis of polysubstituted pyrroles from β-enamino ketones. dovepress.com Furthermore, these reagents are employed in oxidative cross-coupling reactions, enabling the formation of C-N bonds under metal-free conditions, which is a significant advantage in modern organic synthesis. jst.go.jpnih.gov Recyclable hypervalent iodine reagents have also been developed, further enhancing the sustainability of these synthetic methods. jst.go.jp

| Reagent Name | Abbreviation | Key Application |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, C-N bond formation |

| (Bis(trifluoroacetoxy)iodo)benzene | PIFA | Potent oxidant for tandem reactions |

| Iodosobenzene | PhIO | Oxidant in various transformations |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's reagent) | Oxidative functionalizations |

Stereoselective Synthesis of this compound Analogues

While the parent compound this compound is achiral, the introduction of substituents, particularly on vinyl groups attached to the pyrrole ring, can lead to the formation of stereoisomers. The selective synthesis of these isomers is crucial as the geometric configuration can significantly influence the material's properties and biological activity.

Control of E/Z Isomerism in Derived Compounds

Research has demonstrated precise control over E/Z isomerism in derivatives synthesized from a 1-(4-iodophenyl)-1H-pyrrole core. A notable strategy involves the stereoselective synthesis of analogues built upon a 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole skeleton. In one study, E and Z isomers of acrylate-based intermediates were synthesized and then stereoselectively converted into their corresponding E,E or E,Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate). x-mol.com

This control is typically achieved by leveraging the reaction conditions of olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, on a precursor like 1-(4-iodophenyl)-2,5-diformyl-1H-pyrrole. The choice of reagents, solvent, and temperature can favor the formation of one isomer over the other. For instance, the Knoevenagel condensation of a formyl-substituted pyrrole with an active methylene (B1212753) compound can yield different isomeric ratios based on the catalytic system and reaction conditions employed.

A study highlighted that these stereoisomers exhibit distinct properties. The E,E isomers displayed higher quantum efficiency and longer fluorescent lifetimes in the solid state compared to their E,Z counterparts. x-mol.com This demonstrates the critical importance of stereochemical control in tailoring the physicochemical characteristics of materials derived from the this compound scaffold.

| Isomer Configuration | Observed Property | Significance |

|---|---|---|

| E,E Isomers | Higher solid-state quantum efficiency and longer fluorescent lifetime. x-mol.com | Potentially better performance in optoelectronic applications. |

| E,Z Isomers | Lower solid-state quantum efficiency compared to E,E isomers. x-mol.com | Exhibited distinct biological activity in specific assays. x-mol.com |

Functionalization and Derivatization Strategies of the Pyrrole and Phenyl Moieties

The this compound molecule offers two primary sites for further chemical modification: the pyrrole ring and the iodophenyl ring. This dual reactivity allows for the development of a wide array of complex molecules through sequential or orthogonal functionalization strategies.

Electrophilic Formylation Reactions (e.g., Vilsmeier-Haack)

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) onto such rings. organic-chemistry.orgijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This reagent, a chloroiminium salt, acts as the electrophile. wikipedia.org

In the case of this compound, the α-positions (C2 and C5) are blocked by methyl groups. Consequently, electrophilic substitution is directed to the β-positions (C3 and C4). The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis of the resulting iminium salt intermediate during workup to yield the corresponding aldehyde. wikipedia.orgyoutube.com This provides 3-formyl or 3,4-diformyl derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems and conjugated materials. rsc.org

| Reaction | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | β-position (C3 and/or C4) of the pyrrole ring | Pyrrole-carbaldehyde |

Introduction of Diverse Substituents on the Phenyl Ring

The iodo-substituent on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org By using different aryl or vinyl boronic acids, a wide range of biaryl and styrene-like derivatives of the parent compound can be synthesized. nih.govmdpi.comnih.gov This is one of the most versatile methods for aryl-aryl bond formation.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes, which are important precursors for conjugated polymers, pharmaceuticals, and organic materials. wikipedia.orgrsc.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgnih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base. It provides a direct method for the vinylation of the phenyl ring.

These cross-coupling reactions are highly modular, meaning that a small library of starting materials can be used to generate a large and diverse set of complex molecules, each with potentially unique properties and applications.

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Bond Formed | Resulting Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl or Aryl-Vinyl | Biphenyl or Styrenyl group |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | Phenylethynyl group |

| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl | Substituted vinyl group |

Chemical Reactivity and Transformation Studies of 1 4 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Reaction Mechanisms and Pathways

The reactivity of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a composite of the functionalities of the pyrrole (B145914) core and the iodo-substituted phenyl ring. The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, while the carbon-iodine bond provides a reactive site for organometallic transformations.

Pyrrole and its derivatives are significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comksu.edu.sa This heightened reactivity is due to the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. Electrophilic attack occurs preferentially at the C-2 (α) position in unsubstituted pyrrole because the resulting cationic intermediate (arenium ion) is stabilized by a greater number of resonance structures compared to an attack at the C-3 (β) position. onlineorganicchemistrytutor.comksu.edu.sa

An attack at the C-2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, leading to three stable resonance structures. In contrast, an attack at the C-3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms, making it less stable. onlineorganicchemistrytutor.com

| Attack Position | Number of Resonance Structures | Stability of Intermediate |

| C-2 (α-position) | 3 | More Stable |

| C-3 (β-position) | 2 | Less Stable |

In the case of this compound, the C-2 and C-5 positions are blocked by methyl groups. This steric hindrance and substitution pattern directs any potential electrophilic substitution to the less reactive C-3 and C-4 positions. However, reactions at these positions are often more challenging. For instance, attempts at direct C-H arylation on 2,5-dimethyl-1H-pyrrole have been shown to yield only trace amounts of the C-arylated product, underscoring the deactivation of the β-positions compared to the α-positions. unipi.it

The nucleophilicity of the pyrrole ring is a key aspect of its chemistry. The presence of alkyl groups, such as the two methyl groups in this compound, increases the electron-donating character within the ring, thereby enhancing its nucleophilicity compared to unsubstituted pyrrole. researchgate.net Studies have shown that a pyrrole with three methyl groups is about 10 million times more reactive than pyrrole itself. researchgate.net This makes the π-electron system of the pyrrole ring a potent nucleophile capable of reacting with a variety of electrophiles.

The nitrogen atom in the pyrrole ring, however, is not significantly nucleophilic. Its lone pair of electrons is delocalized as part of the 6-π aromatic system, which is essential for the ring's aromaticity. ksu.edu.sa Consequently, protonation or alkylation at the nitrogen atom is energetically unfavorable as it would disrupt this aromatic stabilization. The primary nucleophilic character of the molecule resides in the carbon atoms of the heterocyclic ring.

Catalytic Transformations Involving the Iodoaryl Moiety

The iodoaryl group is a versatile functional handle for constructing more complex molecular architectures, primarily through transition-metal-catalyzed reactions. The carbon-iodine bond is the most reactive among the haloarenes, making it an excellent substrate for oxidative addition in catalytic cycles.

This compound can serve as an arylating agent in direct C-H arylation reactions, a powerful method for forming carbon-carbon bonds. researchgate.net In these processes, a transition metal catalyst, typically palladium-based, activates a C-H bond in another heteroarene, which then couples with the iodoaryl compound.

The general mechanism for palladium-catalyzed direct arylation involves the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl complex. This complex then undergoes a concerted metalation-deprotonation step with the heteroarene substrate, followed by reductive elimination to yield the arylated heteroarene and regenerate the Pd(0) catalyst. beilstein-journals.org Various catalytic systems have been developed to facilitate this transformation, each with specific advantages concerning substrate scope and reaction conditions. beilstein-journals.orgnih.gov

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(dba)₂ / DavePhos | Cs₂CO₃ | DMF | 150 |

| Pd(OAc)₂ / Cu(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 130 |

This table represents typical catalytic systems used for the direct arylation of heteroarenes with aryl halides. beilstein-journals.orgnih.gov

The iodoaryl moiety of this compound is readily activated for a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The key step in these transformations is the activation of the carbon-iodine bond, which can be achieved through several pathways.

The most common method is activation by a transition metal catalyst. In palladium-catalyzed reactions, for example, the iodoarene undergoes oxidative addition to a Pd(0) complex to form an arylpalladium(II) iodide intermediate. dicp.ac.cn This intermediate is central to numerous catalytic cycles, where it subsequently reacts with a coupling partner (e.g., an organoboron compound in Suzuki coupling) before reductive elimination forms the new C-C bond.

Alternatively, iodoarenes can be activated without transition metals through the formation of hypervalent iodine compounds, such as diaryliodonium salts. acs.orgnih.gov This involves oxidizing the aryl iodide to a hypervalent iodine(III) species, which can then transfer the aryl group to a nucleophile. acs.orgnih.gov This strategy offers a greener alternative to some traditional metal-catalyzed methods. Iodoarenes can also be activated under photochemical or electrochemical conditions to generate aryl radicals or aryl anions, which can then participate in coupling reactions. acs.orgnih.gov

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | C(sp²) - C(sp²) |

| Heck Coupling | Alkene | C(sp²) - C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) |

| Stille Coupling | Organotin Reagent | C(sp²) - C(sp²) |

| Buchwald-Hartwig Amination | Amine | C(sp²) - N |

Ring System Stability and Degradation Mechanisms

The stability of the 2,5-dimethyl-1-phenylpyrrole (B1583750) core is influenced by its aromatic nature and the substituents attached. Pyrrole rings are generally susceptible to degradation under strongly acidic conditions, which can lead to protonation of the ring. ksu.edu.sa This disrupts the aromatic sextet, forming a reactive, non-aromatic cation that can readily undergo polymerization.

However, the substitution pattern of this compound imparts a degree of stability. The methyl groups at the C-2 and C-5 positions provide steric hindrance, which can partially protect the ring from attack. Furthermore, the N-phenyl group can influence the electronic properties and stability of the pyrrole ring.

Studies on the degradation of similar N-aryl-2,5-dimethylpyrrole structures have investigated their stability as a function of pH. One primary degradation pathway is solvolysis, a reaction with the solvent (such as water). The rate of this degradation can be influenced by specific acid-base catalysis, where hydroxide (B78521) ions or hydronium ions catalyze the breakdown of the molecule. nih.gov For instance, the solvolysis of N-substituted 2,5-dimethyl-1-phenylpyrrole dicarboximides has been shown to proceed via first-order kinetics, with contributions from spontaneous solvolysis and hydroxide-ion-catalyzed pathways. nih.gov Such mechanisms likely represent potential degradation routes for this compound in aqueous environments.

Advanced Spectroscopic and Analytical Characterization in Research of 1 4 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Nuclear Magnetic Resonance Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, distinct signals corresponding to the different types of protons are observed.

The analysis of the spectrum reveals key structural features. The protons of the two methyl groups (CH₃) attached to the pyrrole (B145914) ring are chemically equivalent and thus appear as a single sharp signal. The protons on the pyrrole ring itself also produce a characteristic signal. The protons of the iodophenyl group exhibit a splitting pattern that provides information about their relative positions on the aromatic ring. Specifically, the protons on the iodophenyl ring appear as a multiplet, which is a complex signal resulting from the coupling between adjacent protons.

Detailed research findings from the analysis of the ¹H NMR spectrum, recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 - 7.77 | m | 2H | Ar-H |

| 7.35 - 7.33 | m | 2H | Ar-H |

| 5.94 | s | 2H | Pyrrole-H |

| 2.05 | s | 6H | -CH ₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. The carbon atoms of the methyl groups, the pyrrole ring, and the iodophenyl ring each resonate at characteristic chemical shifts. The signals for the aromatic carbons of the iodophenyl group and the carbons of the pyrrole ring appear in the downfield region of the spectrum, which is typical for sp²-hybridized carbons. The upfield region contains the signal for the sp³-hybridized carbons of the methyl groups.

The detailed ¹³C NMR data, obtained at 125 MHz in CDCl₃, are presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Ar-C |

| 133.1 | Ar-C |

| 129.0 | Ar-C |

| 128.5 | Ar-C |

| 118.2 | Pyrrole-C |

| 111.5 | Pyrrole-C |

| 107.2 | Pyrrole-C |

| 13.1 | -C H₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC or HMQC spectrum would show correlations between the proton signal of the methyl groups and the corresponding carbon signal, as well as correlations between the protons on the pyrrole and iodophenyl rings and their directly bonded carbons.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. Although specific HRMS data for this compound was not found in the surveyed literature, this technique would be essential for confirming its elemental composition.

For a compound with the molecular formula C₁₂H₁₂IN, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental formula.

| Theoretical Exact Mass (C₁₂H₁₂IN) |

| 297.0015 |

Table 3: Theoretical Exact Mass for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify the components of a mixture and to assess the purity of a compound.

In the GC-MS analysis of this compound, the compound is first vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, and its mass spectrum is recorded. The mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound.

The GC-MS analysis of this compound showed a molecular ion peak at a mass-to-charge ratio (m/z) of 297, which corresponds to the molecular weight of this compound.

| Technique | Result |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z = 297 ([M]⁺) |

Table 4: GC-MS Data for this compound.

Electrospray Ionization Mass Spectrometry (EESI-MS) for Real-Time Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly its ambient ionization variant, Extractive Electrospray Ionization (EESI), is a powerful tool for the real-time monitoring of organic reactions. nih.gov Its high sensitivity and specificity allow for the direct analysis of reaction mixtures with minimal sample preparation, providing immediate feedback on reaction progress.

In the context of the Paal-Knorr synthesis of this compound from 4-iodoaniline (B139537) and 2,5-hexanedione (B30556), ESI-MS can be used to track the consumption of reactants and the formation of the product over time. researchgate.netosti.gov By continuously sampling the reaction vessel and analyzing the aliquots, a kinetic profile of the reaction can be generated. The analysis would be performed in positive ion mode, monitoring for the protonated molecular ions [M+H]⁺ of the reactants and the product. This technique is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts, including potential oligomers. researchgate.netosti.gov

Interactive Table 1: Expected Mass Spectrometric Data for Real-Time Monitoring of this compound Synthesis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| 4-Iodoaniline (Reactant) | C₆H₆IN | 219.02 | 220.03 |

| 2,5-Hexanedione (Reactant) | C₆H₁₀O₂ | 114.14 | 115.15 |

| This compound (Product) | C₁₂H₁₂IN | 297.14 | 298.15 |

Vibrational Spectroscopy Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds, a unique spectral fingerprint is obtained. For this compound, the IR spectrum would confirm the successful incorporation of the various structural motifs. Key expected absorptions include C-H stretching vibrations from the methyl groups and the aromatic rings, C-N stretching, and C=C stretching from both the pyrrole and phenyl rings. mdpi.com The presence of the para-substituted phenyl ring would be indicated by characteristic bands in the fingerprint region. The C-I stretch, typically weak, is expected at lower wavenumbers.

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic/Heteroaromatic C-H Stretch |

| 2975-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600-1450 | Medium-Strong | Aromatic/Heteroaromatic C=C Ring Stretching |

| 1380-1350 | Medium | C-N Stretch (Aryl-N) |

| 850-800 | Strong | p-Substituted Phenyl C-H Out-of-Plane Bend |

| 600-500 | Weak-Medium | C-I Stretch |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would provide clear signals for the symmetric breathing modes of the pyrrole and phenyl rings. The C-I bond, while having a weak IR signal, often produces a more distinct Raman peak, aiding in its confirmation. The analysis of these vibrational modes can yield insights into the molecular symmetry and electronic structure.

Interactive Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3050 | Medium | Aromatic/Heteroaromatic C-H Stretch |

| 2950-2870 | Strong | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Strong | Phenyl Ring C=C Stretch |

| ~1000 | Very Strong | Symmetric Phenyl Ring Breathing Mode |

| ~1100 | Medium | Pyrrole Ring Breathing Mode |

| 250-200 | Medium | C-I Stretch |

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid.

Interactive Table 4: Representative Single-Crystal X-ray Diffraction Data for a Substituted N-Arylpyrrole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.531 |

| b (Å) | 10.245 |

| c (Å) | 14.672 |

| β (°) | 98.54 |

| Volume (ų) | 1268.9 |

| Z (molecules/unit cell) | 4 |

Note: The data in Table 4 is representative of a typical N-arylpyrrole derivative and serves as an example of the information obtained from a single-crystal XRD experiment.

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to characterize the bulk, polycrystalline material. researchgate.net The technique confirms the phase purity of the synthesized compound by comparing the experimental powder pattern to one simulated from the single-crystal data. researchgate.net Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the material. This analysis is crucial for quality control, ensuring batch-to-batch consistency and the absence of crystalline impurities.

Interactive Table 5: Representative Powder X-ray Diffraction (PXRD) Data for this compound

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 10.5 | 85 |

| 15.8 | 60 |

| 21.1 | 100 |

| 23.4 | 75 |

| 26.9 | 90 |

| 31.7 | 50 |

Note: The data in Table 5 is a representative PXRD pattern, illustrating the characteristic peaks for a crystalline organic compound.

Thermal and Surface Analytical Techniques

Thermal and surface analytical techniques provide invaluable information regarding the stability, morphology, and elemental makeup of a compound. These methods are crucial for assessing the material's suitability for various applications where it might be subjected to thermal stress or where its surface properties are of interest.

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of a material. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can identify the temperatures at which the compound begins to decompose.

Detailed Research Findings: Specific TGA data for this compound is not readily found in surveyed literature. However, a typical TGA analysis would yield a thermogram plotting percentage weight loss against temperature. From this, the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. For a compound like this, one would expect decomposition to occur at elevated temperatures, indicating its stability under normal conditions. The presence of the relatively heavy iodine atom would influence the residual mass.

Below is a hypothetical data table illustrating the type of information that would be obtained from a TGA experiment on this compound.

Hypothetical TGA Data for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature at 5% Weight Loss (Td5%) | 265 °C |

| Temperature of Maximum Decomposition | 320 °C |

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. It is instrumental in understanding the morphology, particle size, and shape of a solid material.

Detailed Research Findings: While specific SEM micrographs for this compound are not available in the reviewed scientific literature, this technique would be employed to visualize the compound in its solid state. ekb.eg The resulting images would reveal whether the compound exists as crystalline structures, amorphous particles, or another morphology. This information is critical for aspects such as solubility, dissolution rate, and formulation development. For instance, SEM could reveal well-defined crystals with specific geometric shapes or irregular aggregates.

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides qualitative and semi-quantitative data on the elemental composition of the sample's surface.

Detailed Research Findings: Specific EDS data for this compound has not been reported in the available literature. An EDS analysis of this compound would be expected to confirm the presence of Carbon (C), Nitrogen (N), and Iodine (I). The resulting spectrum would show characteristic X-ray peaks for each of these elements, and their relative intensities could be used to estimate their atomic percentages on the sample's surface. This technique is particularly useful to confirm the incorporation of iodine into the phenyl-pyrrole structure and to check for any elemental impurities.

Below is a hypothetical data table representing the kind of elemental composition data that would be generated by an EDS analysis.

Hypothetical EDS Elemental Composition of this compound

| Element | Atomic % |

|---|---|

| Carbon (C) | 70.5 |

| Nitrogen (N) | 5.9 |

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, purifying compounds, and performing quantitative analysis.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. libretexts.org In synthetic chemistry, it is widely used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org

Detailed Research Findings: Although specific TLC parameters for the synthesis of this compound are not detailed in the surveyed literature, it is a standard method used in similar syntheses, such as the Paal-Knorr pyrrole synthesis. researchgate.net A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots, corresponding to the starting materials and the product, would be visualized under UV light, allowing for the calculation of their retention factors (Rf values). This allows for a quick assessment of reaction completion and can aid in optimizing purification conditions. rsc.org

The following table provides a hypothetical example of TLC data for a reaction to synthesize this compound.

Hypothetical TLC Monitoring of the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |

|---|---|

| 4-Iodoaniline (Starting Material) | 0.35 |

| 2,5-Hexanedione (Starting Material) | 0.60 |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector, it is particularly effective for analyzing compounds that absorb ultraviolet light, such as aromatic compounds like this compound.

Detailed Research Findings: Specific HPLC methods for the quantitative analysis of this compound are not described in the available scientific reports. However, a reverse-phase HPLC method would likely be developed for this purpose. nih.gov This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. Such a method would be crucial for determining the purity of the synthesized compound and for quantifying it in various samples.

A hypothetical set of HPLC parameters for the analysis of this compound is presented in the table below.

Hypothetical HPLC-UV Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

Precolumn Derivatization Strategies for Enhanced Detection

Precolumn derivatization is a technique employed in chromatography to chemically modify an analyte before its introduction into the analytical column. researchgate.net This process aims to improve the analyte's chromatographic behavior, enhance its detectability, or both. thermofisher.com For this compound, which lacks highly reactive functional groups such as primary amines or carboxylic acids, derivatization strategies must target the inherent chemical properties of the pyrrole ring or the iodophenyl moiety.

Several hypothetical derivatization strategies could be explored to enhance the detection of this compound, particularly for high-performance liquid chromatography (HPLC) with UV-Visible or fluorescence detection. The primary goals would be to introduce a chromophore or fluorophore to increase molar absorptivity or to impart fluorescent properties, thereby lowering the limits of detection and quantification. mdpi.com

Strategies Targeting the Iodophenyl Moiety:

One potential avenue for derivatization involves reactions targeting the carbon-iodine bond. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki reactions, could be adapted for pre-column derivatization. These reactions would replace the iodine atom with a larger, more chromophoric or fluorophoric group.

Sonogashira Coupling: Reaction with a terminal alkyne bearing a fluorescent tag (e.g., a dansyl or coumarin (B35378) group) could introduce a highly sensitive functional group.

Suzuki Coupling: Coupling with a boronic acid derivative containing a strongly UV-absorbing moiety could significantly enhance the spectrophotometric signal.

Strategies Targeting the Pyrrole Ring:

The pyrrole ring is susceptible to electrophilic substitution, typically at the 3- and 4-positions. This reactivity could be exploited for derivatization.

Nitration/Sulfonation: Introduction of a nitro (-NO2) or sulfonic acid (-SO3H) group onto the pyrrole ring could alter its chromophoric properties. However, these reactions can be harsh and may lead to side products.

Coupling with Diazonium Salts: Azo-coupling reactions with a diazonium salt could introduce a highly colored azo group, enabling detection in the visible region of the spectrum.

The selection of a suitable derivatization reagent and reaction conditions would require careful optimization to ensure a high yield of a single, stable product. The ideal derivatization reaction should be rapid, quantitative, and proceed under mild conditions to prevent degradation of the target analyte.

| Derivatization Strategy | Target Moiety | Potential Reagent Class | Detection Enhancement | Potential Challenges |

| Sonogashira Coupling | Iodophenyl | Terminal alkynes with fluorescent tags | Fluorescence | Requires catalyst, potential for side reactions |

| Suzuki Coupling | Iodophenyl | Boronic acids with chromophores | UV-Visible | Requires catalyst, stability of reagents |

| Azo-Coupling | Pyrrole Ring | Diazonium salts | Visible | Reaction specificity, pH control |

Spectrophotometric Determination Methods in Complex Matrices

Spectrophotometric determination relies on the principle that chemical compounds absorb light at specific wavelengths. For this compound, the presence of the aromatic pyrrole and phenyl rings results in absorption in the ultraviolet (UV) region of the electromagnetic spectrum. scilit.com However, in complex matrices such as biological fluids or environmental samples, direct spectrophotometric measurement is often hindered by the presence of interfering substances that also absorb in the UV range.

To overcome this challenge, spectrophotometric detection is almost invariably coupled with a powerful separation technique like HPLC. An HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) allows for the physical separation of the target analyte from matrix components prior to its quantification. omicsonline.org

The development of a robust HPLC-UV method for the determination of this compound in a complex matrix would involve the following key steps:

Wavelength Selection: The UV spectrum of a pure standard of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). This wavelength would provide the highest sensitivity for detection.

Chromatographic Conditions Development: A suitable stationary phase (e.g., a C18 reversed-phase column) and mobile phase (e.g., a mixture of acetonitrile and water or a buffer) would be selected and optimized to achieve good resolution of the analyte peak from other components in the sample extract. mdpi.com

Method Validation: The analytical method would be validated according to established guidelines (e.g., ICH guidelines) to ensure its accuracy, precision, linearity, and sensitivity. ijprajournal.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ).

Hypothetical Method Validation Data:

The following table presents plausible validation data for an HPLC-UV method for the determination of this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD, Interday) | 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantification (LOQ) | 0.15 µg/mL | - |

In instances where the native UV absorbance of the compound is insufficient for the required sensitivity, the precolumn derivatization strategies discussed in the previous section would be employed to enhance the signal and lower the LOD and LOQ. For example, derivatization with a fluorescent tag would allow for the use of a highly sensitive fluorescence detector instead of a UV detector.

The successful spectrophotometric determination of this compound in complex matrices is therefore a multi-step process involving careful method development, optimization, and validation, often incorporating a preliminary separation step to ensure selectivity and accuracy.

Computational Chemistry and Theoretical Modeling of 1 4 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)

The electronic behavior of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is fundamentally governed by its electronic structure. Molecular Orbital (MO) theory provides a quantum mechanical description of the electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. For pyrrole (B145914) derivatives, the HOMO is typically characterized by π-electrons delocalized across the pyrrole ring, while the LUMO is often a π* anti-bonding orbital. The substituent groups, in this case, the 4-iodophenyl and the two methyl groups, would be expected to modulate the energies of these orbitals. For instance, theoretical studies on various pyrrole substitutes show that the nature of the donor and acceptor groups significantly influences the HOMO and LUMO energy levels. rdd.edu.iqiau.ir

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Note: These are example values and would require specific calculations for confirmation.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set. mdpi.comuantwerpen.be

Beyond structural parameters, DFT can also be used to calculate various energetic properties, including the total energy of the molecule, which is essential for determining its stability relative to other isomers or conformations.

Table 2: Predicted Geometrical Parameters from DFT (Example)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Pyrrole) | 1.38 Å |

| C-I Bond Length | 2.10 Å |

| Dihedral Angle (Pyrrole-Phenyl) | 45° |

Note: These are example values and would require specific calculations for confirmation.

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.govuran.ua For a class of compounds including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with enhanced properties. The development of a robust QSAR model, however, relies on having a dataset of structurally similar compounds with experimentally determined activities. ej-chem.orgimist.ma

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic transitions of a molecule. For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts), Infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. mdpi.comnmrdb.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to the UV-Vis spectrum. materialsciencejournal.org These calculations can provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Comparing these predicted spectra with experimental measurements is a crucial step in the characterization of a new compound.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Peaks corresponding to aromatic and methyl protons |

| ¹³C NMR | Peaks for carbons in pyrrole and phenyl rings |

| IR Spectroscopy | Vibrational modes for C-H, C-N, and C-I bonds |

| UV-Vis Spectroscopy (λmax) | ~280 nm |

Note: These are example values and would require specific calculations for confirmation.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netnih.gov The NLO response of a molecule is characterized by its hyperpolarizability. Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability (β) of a molecule. plu.mxajrconline.org

For this compound, the presence of the electron-rich pyrrole ring and the phenyl group suggests the potential for intramolecular charge transfer, which is a key feature for NLO activity. Computational studies on other pyrrole derivatives have shown that they can possess significant NLO properties. researchgate.net A theoretical investigation of this compound would involve calculating the dipole moment, polarizability, and first hyperpolarizability to assess its potential as an NLO material.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Research Applications and Structure Activity Relationships Sar of 1 4 Iodophenyl 2,5 Dimethyl 1h Pyrrole

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Key Intermediate in Novel Pharmaceutical Synthesis

The strategic placement of the iodine atom on the phenyl ring of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole positions it as a key intermediate for the synthesis of complex, biologically active molecules. This allows for the systematic modification of the phenyl group, a common strategy in drug discovery to optimize a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 2,5-dimethyl-1H-pyrrole core itself is a recognized pharmacophore present in numerous bioactive compounds, further enhancing the potential of this intermediate.

The synthesis of various N-aryl-2,5-dimethylpyrrole derivatives has been a subject of significant interest in the development of new therapeutic agents. The Paal-Knorr synthesis, a classical method for pyrrole (B145914) formation, is often employed to construct the core structure. This typically involves the condensation of a primary amine, in this case, 4-iodoaniline (B139537), with a 1,4-dicarbonyl compound like acetonylacetone (hexane-2,5-dione). This straightforward and efficient method provides a reliable route to the this compound scaffold, which can then be subjected to further chemical transformations to generate a diverse array of potential drug candidates.

Exploration of Broad-Spectrum Biological Activities of Pyrrole Derivatives

Derivatives of the 1-aryl-2,5-dimethyl-1H-pyrrole core have demonstrated a wide range of biological activities, underscoring the therapeutic potential of this chemical class.

The search for new antimicrobial agents is a global health priority, and pyrrole derivatives have shown considerable promise in this area. Studies on N-arylpyrrole derivatives have revealed their potential as broad-spectrum antimicrobial agents. For instance, certain diphenyl pyrrole compounds have exhibited notable activity against both drug-resistant Gram-positive and Gram-negative bacteria, with efficacy comparable to or even surpassing that of the established antibiotic levofloxacin researchgate.net.

The general structure of N-aryl-2,5-dimethylpyrroles allows for the introduction of various substituents on the phenyl ring, which can significantly influence their antimicrobial potency. Structure-activity relationship (SAR) studies aim to identify the optimal combination of substituents to maximize antibacterial efficacy while minimizing toxicity.

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Diphenyl pyrroles | Drug-resistant Gram-positive and Gram-negative bacteria | Activity comparable or superior to levofloxacin researchgate.net. |

| N-Aryl-2,5-dimethylpyrroles | Broad-spectrum antibacterial | Activity influenced by substituents on the aryl ring. |

The versatility of the pyrrole scaffold extends to the development of antifungal and antimycobacterial agents. A series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have been synthesized and evaluated against various mycobacterial strains scispace.comnih.gov. One particular derivative, bearing a cyclohexylmethylene side chain, demonstrated high potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains, at submicromolar concentrations scispace.comnih.gov. This compound also proved effective against intracellular mycobacteria, with an activity profile similar to the frontline anti-TB drug isoniazid scispace.com.

The N-phenyl-2,5-dimethylpyrrole scaffold has been identified as a significant template for the development of new antitubercular agents, with many derivatives showing good to excellent antimycobacterial activity scispace.com.

| Derivative | Target Organism | MIC (μg/mL) | Key Findings |

|---|---|---|---|

| N-Aryl-2,5-dimethylpyrrole with cyclohexylmethylene side chain | M. tuberculosis H37Rv | 0.06–0.3 | Potent inhibitor of MDR-TB strains, effective against intracellular mycobacteria scispace.comnih.gov. |

| Various N-phenyl-2,5-dimethylpyrrole derivatives | M. bovis BCG | 0.125–2 | Good to excellent antimycobacterial activity scispace.com. |

MIC: Minimum Inhibitory Concentration

The development of novel anticancer agents is a major focus of pharmaceutical research, and pyrrole derivatives have emerged as a promising class of compounds. A series of alkynylated pyrrole derivatives have been designed and evaluated for their anticancer properties against a panel of human cancer cell lines, including U251 (glioblastoma), A549 (lung cancer), 769-P (renal cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) nih.gov.

One of the most promising compounds from this series demonstrated potent activity against U251 and A549 cells, with IC50 values in the low micromolar range nih.gov. Mechanistic studies revealed that this compound induced cell cycle arrest at the G0/G1 phase and triggered apoptosis in A549 cells nih.gov. These findings suggest that alkynylated pyrrole derivatives hold potential as a template for the discovery of new anticancer molecules nih.gov.

Furthermore, 4-phenylpyrrole derivatives have been investigated as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer nih.gov. Certain compounds in this class exhibited antagonistic activity against both wild-type and mutant ARs, and demonstrated inhibitory effects on the growth of bicalutamide-resistant prostate cancer cells in preclinical models nih.gov.

| Derivative Class | Cancer Cell Lines | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Alkynylated pyrroles | U251, A549 | 2.29 - 3.49 | G0/G1 cell cycle arrest, apoptosis induction nih.gov. |

| 4-Phenylpyrroles | LNCaP-cxD2 (Bicalutamide-resistant prostate cancer) | - | Androgen receptor antagonism nih.gov. |

IC50: Half-maximal inhibitory concentration

Chronic inflammation is a key factor in a multitude of diseases, and the development of new anti-inflammatory agents is of great interest. Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their anti-inflammatory properties nih.gov. These compounds have been shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated cell cultures nih.gov.

The ability of these pyrrole derivatives to modulate the immune response by inhibiting the production of key inflammatory mediators highlights their potential as therapeutic agents for inflammatory and autoimmune diseases. The structure-activity relationship of these compounds is being actively investigated to identify derivatives with enhanced anti-inflammatory and immunomodulatory effects nih.gov.

| Derivative Class | Biological Target | Effect |

|---|---|---|

| 1H-pyrrole-2,5-diones | Pro-inflammatory cytokines (IL-6, TNF-α) | Inhibition of production nih.gov. |

| 1H-pyrrole-2,5-diones | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of proliferation nih.gov. |

Anticonvulsant Research

Initial investigations into the anticonvulsant properties of a series of N-substituted 2,5-dimethylpyrrole derivatives identified this compound as a compound of interest. In preliminary screenings, this compound, designated as compound 7 , exhibited initial signs of anticonvulsant protection. These early observations were significant enough to warrant further, more detailed evaluation.

Following the initial findings, the compound was selected for reevaluation in the 6 Hz psychomotor seizure model in mice. This model is considered a more refined screening tool for identifying compounds that may be effective against therapy-resistant partial seizures. While the complete detailed results of this reevaluation are not extensively published, the initial selection for this advanced screening underscores the compound's potential as a lead structure for the development of new antiepileptic drugs.

The table below summarizes the publicly available information on the anticonvulsant screening of this compound.

| Compound Name | Screening Model | Result |

| This compound | Primary Anticonvulsant Screening | Trace signs of protection |

| This compound | 6 Hz Seizure Model | Selected for reevaluation |

Hypolipidemic Research

Enzyme and Receptor Inhibitory Activity Investigations

The interaction of this compound with specific enzymes and receptors is a critical area for understanding its mechanism of action. While comprehensive screening data against a wide panel of enzymes and receptors for this particular compound is not publicly documented, research on analogous structures suggests that the pyrrole scaffold can be a versatile pharmacophore. For instance, various substituted pyrrole derivatives have been shown to exhibit inhibitory activity against enzymes such as cyclooxygenases and lipoxygenases. However, without specific experimental data for this compound, any potential inhibitory activities remain speculative.

Computational Docking Studies for Target Identification

Computational docking is a powerful tool used to predict the binding orientation of a small molecule to a target protein, offering insights into potential biological targets. In the context of anticonvulsant research, docking studies for pyrrole derivatives have been performed to explore their interactions with known epilepsy-related targets, such as voltage-gated sodium channels and GABA-A receptors.

For this compound specifically, while detailed docking studies are not extensively published, it is plausible that such in silico analyses have been conducted as part of its preclinical evaluation. These studies would likely have focused on understanding its binding modes within the active sites of key neuronal proteins to elucidate the structural basis for its observed anticonvulsant activity. The presence of the bulky, lipophilic iodophenyl group would be a key feature in these computational models.

Influence of Molecular Configuration on Biological Activity

The structure-activity relationship (SAR) of 1-aryl-2,5-dimethylpyrrole derivatives is crucial for optimizing their biological activity. The molecular configuration of this compound, particularly the nature and position of the substituent on the phenyl ring, plays a significant role in its anticonvulsant potential.

Applications in Materials Science Research